molecular formula C5H12Cl2N4 B1455252 2-(5-Methyl-4H-[1,2,4]triazol-3-YL)-ethylamine dihydrochloride CAS No. 462651-77-0

2-(5-Methyl-4H-[1,2,4]triazol-3-YL)-ethylamine dihydrochloride

Cat. No.: B1455252
CAS No.: 462651-77-0
M. Wt: 199.08 g/mol
InChI Key: VUKQBFLHDHDODR-UHFFFAOYSA-N
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Description

“2-(5-Methyl-4H-[1,2,4]triazol-3-YL)-ethylamine dihydrochloride” is a compound with the molecular weight of 185.06 . It is a solid substance at room temperature . The IUPAC name for this compound is "(5-methyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride" .


Molecular Structure Analysis

The InChI code for this compound is “1S/C4H8N4.2ClH/c1-3-6-4(2-5)8-7-3;;/h2,5H2,1H3,(H,6,7,8);2*1H” and the InChI key is "AGPDXAMGCAFJKY-UHFFFAOYSA-N" . This indicates the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 185.06 .

Scientific Research Applications

Synthesis and Derivative Development

A foundational aspect of the research on 2-(5-Methyl-4H-[1,2,4]triazol-3-yl)-ethylamine dihydrochloride involves its synthesis and the development of various derivatives. Studies have demonstrated methods for preparing fused and non-fused 1,2,4-triazole derivatives, starting from related chemical structures. For instance, one approach involves transforming ethyl ester groups into hydrazide groups, which are then converted into 4-amino-5-mercapto-4H-1,2,4-triazol-3-yl groups. These compounds have been synthesized using both microwave-assisted and conventional methods, further interacting with phenacyl bromides, chloroacetone, or chloroacetic acid to form complex ring structures containing [1,2,4]triazolo-[3,4-b][1,3,4]thiadiazine fragments (Özil, Bodur, Ülker, & Kahveci, 2015).

Biological Activities

The biological activities of 1,2,4-triazole derivatives, including antimicrobial, anti-lipase, and antiurease properties, have been a significant focus. The synthesized compounds have shown varying degrees of activity against microbial strains and in inhibiting specific enzymes, highlighting their potential in medicinal chemistry. For example, a study on the synthesis of new 1,2,4-triazoles and their derivatives revealed antimicrobial activities against a variety of microorganisms, demonstrating the therapeutic potential of these compounds (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Enzyme Inhibition

Further research has delved into the enzyme inhibition capabilities of 1,2,4-triazole derivatives, particularly concerning lipase and α-glucosidase enzymes. Certain compounds have been identified with potent inhibitory effects on these enzymes, suggesting applications in treating conditions like obesity and diabetes by modulating metabolic pathways. For instance, some synthesized compounds have demonstrated significant anti-lipase and anti-α-glucosidase activities, with IC50 values indicating strong inhibitory effects (Bekircan, Ülker, & Menteşe, 2015).

Anticancer Evaluation

The anticancer properties of 1,2,4-triazole derivatives have also been explored, with several compounds being synthesized and tested against various cancer cell lines. Preliminary screenings have shown that some derivatives exhibit cytotoxicity against specific cancer cells, suggesting potential applications in cancer therapy. The research in this area is aimed at identifying compounds with high specificity and efficacy against cancer cells, contributing to the development of new anticancer drugs (Kattimani, Kamble, Kariduraganavar, Dorababu, & Hunnur, 2013).

Biochemical Analysis

Biochemical Properties

2-(5-Methyl-4H-[1,2,4]triazol-3-YL)-ethylamine dihydrochloride plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound interacts with various enzymes, including alpha-amylase and alpha-glucosidase, where it exhibits inhibitory effects . The interaction with these enzymes involves binding to the active sites, thereby preventing substrate access and subsequent catalytic activity. Additionally, this compound has been shown to interact with proteins involved in cellular signaling pathways, influencing their activity and downstream effects.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization. Furthermore, this compound affects cell signaling pathways by interacting with key signaling molecules, thereby altering the cellular response to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and proteins . This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function . This compound exhibits stability under standard laboratory conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound has been shown to affect cellular function, including alterations in cell growth and viability.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . At lower doses, this compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, toxic or adverse effects may be observed, including cellular toxicity and organ damage. It is crucial to determine the appropriate dosage to maximize the therapeutic potential while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can influence the activity of key metabolic enzymes, thereby altering the flow of metabolites through various pathways. Additionally, this compound may affect the levels of specific metabolites, leading to changes in cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins . This compound can be transported across cellular membranes via specific transporters, facilitating its entry into cells. Once inside the cell, this compound may bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within subcellular structures can influence its interactions with biomolecules and its overall biochemical activity.

Properties

IUPAC Name

1-(5-methyl-1H-1,2,4-triazol-3-yl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4.2ClH/c1-3(6)5-7-4(2)8-9-5;;/h3H,6H2,1-2H3,(H,7,8,9);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUKQBFLHDHDODR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)C(C)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70694531
Record name 1-(5-Methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

462651-77-0
Record name 1-(5-Methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(5-Methyl-4H-[1,2,4]triazol-3-YL)-ethylamine dihydrochloride
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2-(5-Methyl-4H-[1,2,4]triazol-3-YL)-ethylamine dihydrochloride
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2-(5-Methyl-4H-[1,2,4]triazol-3-YL)-ethylamine dihydrochloride
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2-(5-Methyl-4H-[1,2,4]triazol-3-YL)-ethylamine dihydrochloride
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